molecular formula C20H20N4O5 B2587325 5-(3,4-dimethoxyphenyl)-1-[(3-methoxyphenyl)methyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione CAS No. 1052568-96-3

5-(3,4-dimethoxyphenyl)-1-[(3-methoxyphenyl)methyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione

Cat. No.: B2587325
CAS No.: 1052568-96-3
M. Wt: 396.403
InChI Key: LLDMVHYVNKTKHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-(3,4-dimethoxyphenyl)-1-[(3-methoxyphenyl)methyl]-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione features a complex heterocyclic scaffold comprising a fused pyrrolo-triazole-dione core. This structure is distinguished by its three methoxy-substituted aryl groups: a 3,4-dimethoxyphenyl moiety at position 5 and a 3-methoxyphenylmethyl group at position 1.

Properties

IUPAC Name

5-(3,4-dimethoxyphenyl)-3-[(3-methoxyphenyl)methyl]-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O5/c1-27-14-6-4-5-12(9-14)11-23-18-17(21-22-23)19(25)24(20(18)26)13-7-8-15(28-2)16(10-13)29-3/h4-10,17-18H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLDMVHYVNKTKHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC4=CC(=CC=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-dimethoxyphenyl)-1-[(3-methoxyphenyl)methyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione typically involves multi-step organic reactions. The process begins with the preparation of the core triazole structure, followed by the introduction of the dimethoxyphenyl and methoxyphenyl groups through various substitution reactions. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the stability of intermediate compounds.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and reduce the overall cost of production.

Chemical Reactions Analysis

Types of Reactions

5-(3,4-Dimethoxyphenyl)-1-[(3-methoxyphenyl)methyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the compound.

Scientific Research Applications

5-(3,4-Dimethoxyphenyl)-1-[(3-methoxyphenyl)methyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs and treatments for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(3,4-dimethoxyphenyl)-1-[(3-methoxyphenyl)methyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Compounds

Compound Name / ID Core Structure Substituents Key Features
Target Compound Pyrrolo[3,4-d][1,2,3]triazole-4,6-dione 5-(3,4-dimethoxyphenyl), 1-(3-methoxyphenylmethyl) Three methoxy groups; fused triazole-dione system
5-(4-Methylphenyl)-3-(2-methylpropyl)-... () Pyrrolo[3,4-d]isoxazole-4,6-dione 5-(4-methylphenyl), 3-isobutyl, 2-phenyl Isoxazole instead of triazole; methyl/isobutyl substituents
3-[5-(4-Methoxyphenyl)-...thiadiazin-6(7H)-one (6) () Pyrrolo[1,2-c]thiazolo[3,2-a]pyrimidine 5-(4-methoxyphenyl), 3,8-diphenyl, 6-linked triazolothiadiazinone Thiazolo-pyrimidine core; additional triazolothiadiazinone moiety
5-(5-Methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol () 1,2,4-Triazole-thiol 5-(5-methylpyrazole), 4-phenyl Thiol group instead of dione; pyrazole substituent

Key Observations :

  • The target compound’s pyrrolo-triazole-dione core is distinct from the thiazolo-pyrimidine () and isoxazole-dione () systems in analogs.
  • Methoxy-substituted aryl groups are recurrent in analogs (e.g., ), suggesting their role in stabilizing π-π interactions or modulating metabolic stability .
  • Replacement of the dione moiety with a thiol group () or isoxazole () may alter redox activity or hydrogen-bonding capacity.

Key Observations :

  • Sodium acetate () and sulfur () are common catalysts for heterocycle formation.

Table 3: Bioactivity of Analogous Compounds

Compound Reported Activity Mechanism/Relevance Reference
Compound 6 () Not explicitly stated Structural focus; potential enzyme inhibition
5-(5-Methylpyrazole)-triazole-3-thiol () Antioxidant activity Radical scavenging via thiol group
Aglaithioduline () ~70% similarity to SAHA (HDAC inhibitor) Epigenetic modulation

Key Observations :

  • The triazole-thiol derivatives () exhibit antioxidative properties, suggesting that the target compound’s dione groups may confer alternative redox activity.
  • Clustering analyses () indicate that bioactivity profiles correlate with structural features, supporting hypothesis-driven comparisons for the target compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.